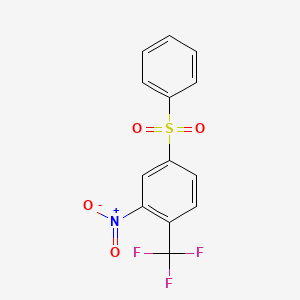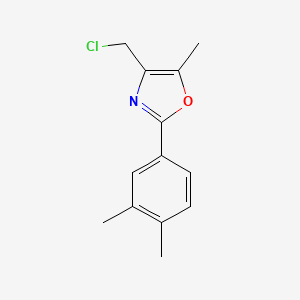
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chloromethyl group, a dimethylphenyl group, and a methyloxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole typically involves the reaction of 3,4-dimethylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of chloromethylation reactions, where the chloromethyl group is introduced into the molecule through the reaction with formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted oxazoles.
科学的研究の応用
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole exerts its effects involves interactions with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole: This compound shares a similar chloromethyl and dimethylphenyl structure but differs in the heterocyclic ring.
3,4-Dimethylphenylmagnesium bromide: While not an oxazole, this Grignard reagent contains the same dimethylphenyl group and is used in similar synthetic applications.
Uniqueness
4-(Chloromethyl)-2-(3,4-dimethylphenyl)-5-methyloxazole is unique due to its specific combination of functional groups and its oxazole ring structure
特性
CAS番号 |
932728-59-1 |
|---|---|
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(3,4-dimethylphenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-11(6-9(8)2)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 |
InChIキー |
XEOXZJSFDPGANE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC(=C(O2)C)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4Z,6R,10R,12Z,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B12334163.png)
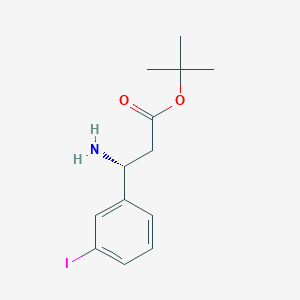
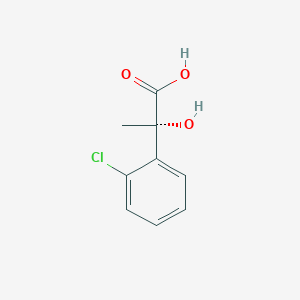
![(5Z)-2-(hydroxyamino)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B12334193.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide](/img/structure/B12334202.png)
![tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12334210.png)
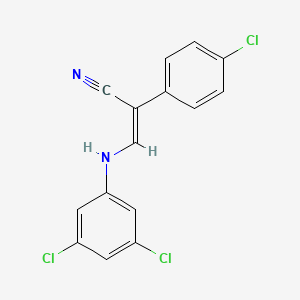
![sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate](/img/structure/B12334228.png)
![2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B12334231.png)
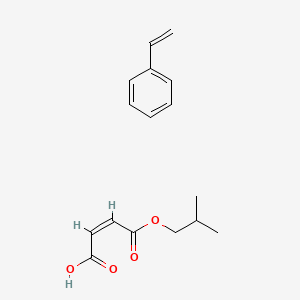
![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)
![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)
